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Compound of Interest
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Cat. No.: B10799581

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of UP202-56, a potent and
selective adenosine Al receptor agonist. UP202-56 has demonstrated significant analgesic
and anti-inflammatory properties in preclinical models. This guide synthesizes the available
data on its mechanism of action, pharmacological effects, and the experimental protocols used
for its evaluation. All quantitative data is presented in structured tables, and key biological
pathways and experimental workflows are visualized through diagrams to facilitate
understanding and further research.

Chemical and Physical Properties

UP202-56 is an adenosine analogue with the CAS number 163838-04-8. While detailed
experimental data on its physical and chemical properties such as solubility, stability, and purity
are not extensively published in publicly available literature, its fundamental molecular
information is provided below. Researchers are advised to consult supplier-specific
documentation for detailed specifications.

Table 1: Chemical and Physical Data for UP202-56
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Property Value Reference

CAS Number 163838-04-8 [1]

Molecular Formula C33H37N704 MedChemExpress
Molecular Weight 595.69 g/mol MedChemExpress

(2R,3R,4S,5R)-2-(6-((3-(1-(2-
methylbenzyl)-1H-indol-3-
l)propyl)amino)-9H-purin-9-
IUPAC Name yhpropy) ) P Inferred from structure
yl)-5-
((cyclopropylcarbamoyl)methyl

)tetrahydrofuran-3,4-diol

Synonyms UP 202-56 [1]

Mechanism of Action and Signaling Pathway

UP202-56 functions as a selective agonist for the adenosine Al receptor (A1AR), a G protein-
coupled receptor (GPCR). The activation of A1AR is primarily associated with inhibitory effects
on neuronal activity, which underlies its analgesic and anti-inflammatory actions.

Upon binding of UP202-56, the Al receptor undergoes a conformational change, leading to the
activation of associated inhibitory G proteins (Gai/o). This initiates a cascade of intracellular
signaling events:

e Inhibition of Adenylyl Cyclase: The activated Gai subunit inhibits the enzyme adenylyl
cyclase, resulting in decreased intracellular concentrations of cyclic adenosine
monophosphate (CAMP). This reduction in CAMP leads to decreased activity of protein
kinase A (PKA).[2][3]

e Modulation of lon Channels: The GBy subunits released upon G protein activation can
directly modulate ion channel activity. This includes the activation of G protein-coupled
inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and
hyperpolarization of the cell membrane. Additionally, ALAR activation can inhibit N-type and
P/Q-type voltage-gated calcium channels, reducing calcium influx.[3]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9583764/
https://pubmed.ncbi.nlm.nih.gov/9583764/
https://www.benchchem.com/product/b10799581?utm_src=pdf-body
https://www.benchchem.com/product/b10799581?utm_src=pdf-body
https://www.mdpi.com/1422-0067/22/1/320
https://journals.physiology.org/doi/full/10.1152/physrev.00049.2017
https://journals.physiology.org/doi/full/10.1152/physrev.00049.2017
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Activation of Phospholipase C: In some cellular contexts, A1AR can also couple to Gq
proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the
hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)
and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein
kinase C (PKC), respectively.[2][3]

These signaling events collectively lead to a reduction in neuronal excitability and
neurotransmitter release, which are key mechanisms in the modulation of pain and
inflammation.[4][5]
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Caption: Adenosine Al Receptor Signaling Pathway Activated by UP202-56.

Preclinical Pharmacology

The primary preclinical data for UP202-56 comes from a study investigating its effects in a rat
model of inflammatory pain induced by carrageenan.[1]
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In Vivo Analgesic and Anti-inflammatory Effects

Oral administration of UP202-56 demonstrated a dose-dependent reduction in inflammatory
pain markers. The key findings are summarized below:

Table 2: In Vivo Efficacy of UP202-56 in a Carrageenan-Induced Inflammatory Pain Model

Reduction in

Carrageenan- Reduction in Paw Reduction in Ankle
Induced Spinal c- Edema (%) Edema (%)

Fos Expression (%)

Dose (mglkg, p.o.)

Not explicitly stated,
10 but part of a dose- Not explicitly stated Not explicitly stated

dependent reduction

Not explicitly stated,
30 but part of a dose- Not explicitly stated Not explicitly stated

dependent reduction

50 72 +4% 12 + 3% 33+ 6%

Data from Honoré P, et al. Pain. 1998 Apr;75(2-3):281-93.[1]

The reduction in spinal c-Fos expression, a marker of neuronal activation in response to
noxious stimuli, indicates a central analgesic effect of UP202-56. The reduction in paw and
ankle edema demonstrates its peripheral anti-inflammatory activity.

Experimental Protocols

The following protocols are based on the methodology described in the pivotal study by Honoré
et al. (1998).[1]

Carrageenan-induced Inflammation and Nociception
Model

This protocol describes the induction of localized inflammation and the assessment of
nociceptive responses in rats.
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Animals: Male Sprague-Dawley rats (or similar strain) weighing approximately 200-250g are
used. Animals are housed under standard laboratory conditions with ad libitum access to
food and water.

Induction of Inflammation: A 1% solution of carrageenan in sterile saline is prepared. 150 L
of the carrageenan solution is injected subcutaneously into the plantar surface of the rat's
hind paw.

Drug Administration: UP202-56 is administered orally (p.o.) at doses of 10, 30, or 50 mg/kg
at a specified time point relative to the carrageenan injection. A vehicle control group
receives the same volume of the vehicle used to dissolve UP202-56.

Assessment of Edema: Paw and ankle volume or diameter are measured using a
plethysmometer or calipers at baseline and at various time points (e.g., 3 hours) after
carrageenan injection. The percentage reduction in edema is calculated relative to the
vehicle-treated group.

Assessment of Nociceptive Response (c-Fos Expression): At a predetermined time point
(e.g., 3 hours) after carrageenan injection, animals are euthanized, and the lumbar spinal
cord (L4-L5 segments) is collected for immunohistochemical analysis of c-Fos protein
expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. UP 202-56, an adenosine analogue, selectively acts via Al receptors to significantly
decrease noxiously-evoked spinal c-Fos protein expression - PubMed
[pubmed.ncbi.nim.nih.gov]

2. mdpi.com [mdpi.com]

3. journals.physiology.org [journals.physiology.org]

4. Adenosine Al and A2A Receptors in the Brain: Current Research and Their Role in
Neurodegeneration - PMC [pmc.ncbi.nim.nih.gov]

5. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide: UP202-56 (CAS Number
163838-04-8)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10799581#up202-56-cas-number-163838-04-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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